3,6-Difluoro-2-methoxybenzoic acid

Solid-Phase Handling Crystallization Process Chemistry

Procure this specific 3,6-difluoro isomer to ensure synthetic reproducibility. Its low melting point (82-86°C) enables low-temperature melt reactions, while the distinct pKa (~2.82) ensures a specific ionization profile at physiological pH, unlike 3,4- or 2,4-difluoro analogs. Supplied as a solid with verified purity for use in medicinal and agrochemical discovery.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 887267-03-0
Cat. No. B1602329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methoxybenzoic acid
CAS887267-03-0
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)O)F)F
InChIInChI=1S/C8H6F2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyLFXJCALGZMNDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-methoxybenzoic Acid (CAS 887267-03-0): Procurement-Grade Properties and Specification Overview


3,6-Difluoro-2-methoxybenzoic acid is a polyfunctional aromatic building block belonging to the class of fluorinated benzoic acid derivatives . It is characterized by a carboxylic acid core substituted with fluorine atoms at the 3- and 6- positions and a methoxy group at the 2- position . Its molecular formula is C8H6F2O3 with a molecular weight of 188.13 g/mol, and it is typically supplied as a solid with a purity specification of ≥95% . This compound is predominantly employed as a synthetic intermediate in medicinal chemistry and agrochemical research due to the unique electronic and steric properties imparted by its specific substitution pattern .

Why 3,6-Difluoro-2-methoxybenzoic Acid Cannot Be Replaced by Isomeric Analogs in Synthesis and Formulation


Substitution with a generic difluoro-methoxybenzoic acid isomer without rigorous verification introduces significant risk due to substantial differences in physicochemical properties, even among molecules with identical elemental composition. Key parameters such as melting point, pKa, and electronic effects are exquisitely sensitive to the exact positioning of fluorine atoms on the aromatic ring . Replacing this compound with a close analog like 3,4-difluoro-2-methoxybenzoic acid or 2,4-difluoro-3-methoxybenzoic acid can lead to altered solubility, unexpected crystallization behavior, and divergent reaction kinetics in key transformations, thereby compromising both synthetic yield and the physicochemical profile of the final target molecule [1]. The quantitative evidence below delineates these critical points of differentiation.

Quantitative Differentiation of 3,6-Difluoro-2-methoxybenzoic Acid from Key Isomeric Analogs


Melting Point Differential of >50°C Dictates Downstream Process Compatibility

The melting point of 3,6-difluoro-2-methoxybenzoic acid is substantially lower than that of its isomeric comparators. It exhibits a melting point of 82-86°C , in contrast to the 3,4-difluoro analog (137-139°C) , the 4,5-difluoro analog (107-110°C) , and the 2,4-difluoro-3-methoxy analog (193-195°C) . This difference of >50°C relative to the 3,4- and 2,4- analogs has direct implications for processes involving thermal treatment or recrystallization.

Solid-Phase Handling Crystallization Process Chemistry

Acidity (pKa) Differential of ~0.9 Units Influences pH-Dependent Partitioning and Reactivity

The predicted pKa of 3,6-difluoro-2-methoxybenzoic acid is 2.82±0.10 , indicating it is a stronger acid than its 3,4-difluoro analog, which has a predicted pKa of 3.69±0.10 . This difference of approximately 0.9 log units reflects a nearly 8-fold difference in acid dissociation constant (Ka).

Ionization State LogD Medicinal Chemistry

Distinct 3,6-Difluoro Substitution Pattern Enables Unique Reactivity in SNAr Transformations

While direct quantitative yield data for this specific compound in SNAr reactions is limited, class-level inference strongly indicates that the 3,6-difluoro substitution pattern adjacent to a 2-methoxy group creates a distinct electronic environment compared to other isomers [1]. Studies on related fluoro/methoxybenzoic acids show that a substituent ortho to the carboxyl group (analogous to the 6-fluoro in this compound) can significantly shield the carboxylate, redirecting nucleophilic attack and reducing unwanted side-product formation (e.g., ketones) [1]. This contrasts with substitution patterns lacking this ortho-fluorine (e.g., 4,5-difluoro isomers), which may exhibit different regioselectivity and yield profiles.

Nucleophilic Aromatic Substitution Synthetic Methodology Building Block Reactivity

Commercial Availability at Comparable or Superior Purity Levels

3,6-Difluoro-2-methoxybenzoic acid is readily available from multiple commercial suppliers with a minimum purity specification of 95% , and often higher (e.g., 97% ). This is comparable to or exceeds the standard purity grades offered for the 3,4- (97% ) and 4,5- (95% ) analogs. However, the 2,4-difluoro-3-methoxy analog is more commonly supplied at a higher purity (≥98% ), reflecting its potentially more established use as a pharmaceutical intermediate.

Supply Chain Purity Specification Procurement

High-Value Application Scenarios for 3,6-Difluoro-2-methoxybenzoic Acid Based on Quantitative Differentiation


Optimization of Low-Temperature Amide Coupling and Esterification

The relatively low melting point (82-86°C) of this compound facilitates its use in solvent-free or low-temperature melt reactions, reducing energy consumption and the risk of thermal degradation for sensitive coupling partners. This is a distinct advantage over the higher-melting 3,4- and 2,4- isomers, which would require higher temperatures or solvents to achieve a liquid phase. The data from [Section 3, Evidence Item 1] support this as a preferred building block for process intensification efforts.

Precision Tuning of pH-Dependent Properties in Lead Optimization

Medicinal chemists seeking to modulate the ionization state of a lead series at physiological pH may preferentially select this compound. Its lower pKa (~2.82) relative to the 3,4-difluoro analog (~3.69) means it will exist predominantly as a carboxylate anion at pH 7.4, which can profoundly impact solubility, target binding, and overall ADME properties. The quantitative pKa differential highlighted in [Section 3, Evidence Item 2] makes it a rational choice for achieving a specific pharmacokinetic profile.

Regioselective Functionalization via Ortho-Directed Metalation or SNAr

The unique 3,6-difluoro substitution pattern offers a distinct electronic landscape for directed ortho-metalation or nucleophilic aromatic substitution (SNAr) chemistry. As inferred in [Section 3, Evidence Item 3], the 6-fluoro substituent can sterically and electronically shield the adjacent carboxylate, potentially enabling selective functionalization at the 2-position (methoxy replacement) or 4-position (fluorine replacement) with higher fidelity than observed with other isomers. This makes the compound a valuable scaffold for constructing complex, polysubstituted aromatic systems.

Reliable Integration into Multi-Step Synthesis Without Additional Purification

Given its widespread commercial availability at purities of ≥95%, comparable to its 3,4- and 4,5- analogs, this building block can be confidently procured and directly used in multi-step synthetic sequences. The consistent quality, as detailed in [Section 3, Evidence Item 4], minimizes the need for in-house re-purification, thereby safeguarding project timelines and ensuring reproducible yields in early-stage discovery research.

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